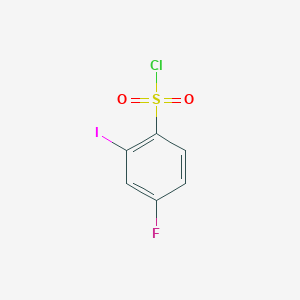

4-Fluoro-2-iodobenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-iodobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3ClFIO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodobenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-2-iodobenzene. One common method is the reaction of 4-fluoro-2-iodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C6H3FIO+ClSO3H→C6H3ClFIO2S+HCl

This reaction is usually carried out at low temperatures to control the exothermic nature of the process and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of the sulfonylation process. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates, leading to efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Biaryl Compounds: Formed by Suzuki-Miyaura coupling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Fluoro-2-iodobenzenesulfonyl chloride serves as a key intermediate in the synthesis of bioactive compounds. Its unique structure allows for the introduction of functional groups that can enhance the pharmacological properties of synthesized drugs.

Case Study: CRTH2 Antagonists

A notable application of this compound is in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). These compounds have shown potential in treating allergic diseases such as asthma and atopic dermatitis. The sulfonyl chloride moiety facilitates nucleophilic substitution reactions, allowing for the attachment of various substituents that can modulate biological activity .

Organic Synthesis

In organic synthesis, this compound is utilized as an electrophilic reagent. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing complex organic molecules.

Synthesis Pathways

The compound can be synthesized through several methods, often involving the transformation of related sulfonyl chlorides or iodides. The following table summarizes some synthetic routes and their yields:

| Synthesis Method | Starting Material | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 4-Fluorobenzenesulfonyl chloride | 85 |

| Pd-Catalyzed Coupling | 4-Iodobenzenesulfonyl chloride | 75 |

| Electrophilic Aromatic Substitution | 4-Fluorobenzenesulfonyl chloride | 90 |

Materials Science

The compound's reactivity also extends to materials science, where it is used to modify surfaces and create functionalized polymers. The introduction of sulfonyl groups can enhance the hydrophilicity and adhesion properties of materials.

Case Study: Functionalized Polymers

Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal stability. The sulfonyl group acts as a cross-linking agent, which enhances the overall performance of the polymer .

Pharmaceutical Applications

In pharmaceuticals, this compound plays a crucial role in drug formulation and delivery systems. Its ability to form stable complexes with various drug molecules allows for improved solubility and bioavailability.

Therapeutic Compositions

The therapeutic compositions developed using this compound include formulations for treating inflammatory diseases. These compositions often combine the compound with other active agents to enhance efficacy .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-iodobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The presence of the fluorine and iodine substituents can influence the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzenesulfonyl chloride: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

2-Iodobenzenesulfonyl chloride: Lacks the fluorine substituent, affecting its electrophilicity and reactivity.

4-Chlorobenzenesulfonyl chloride: Substituted with chlorine instead of fluorine, leading to different reactivity patterns.

Uniqueness

4-Fluoro-2-iodobenzenesulfonyl chloride is unique due to the presence of both fluorine and iodine substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for selective reactions and the formation of complex molecules that are not easily accessible with other sulfonyl chlorides.

Actividad Biológica

4-Fluoro-2-iodobenzenesulfonyl chloride, commonly referred to as p-fluoro-p-iodobenzenesulfonyl chloride, is a chemical compound with significant implications in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄ClFIO₂S, with a molecular weight of approximately 302.51 g/mol. It appears as a white to light yellow powder and has a melting point of around 50 °C. The compound is sensitive to moisture and should be stored under inert gas conditions to maintain its stability.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to modify proteins through the formation of sulfonamide bonds, which can inhibit specific biological functions. This compound has been studied for its potential as an inhibitor of various proteins involved in disease processes.

Inhibition of Perforin

One notable area of research involves the inhibition of perforin, a protein crucial for the immune response. Studies have shown that compounds similar to this compound can effectively inhibit perforin-mediated lysis in immune cells. This inhibition could be beneficial in treating autoimmune diseases or preventing transplant rejection by selectively suppressing certain immune responses .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of sulfonyl chloride derivatives. Research indicates that modifying substituents on the benzene ring significantly affects the potency and selectivity of these compounds.

| Substituent | Effect on Activity |

|---|---|

| -NO₂ | Reduces activity significantly |

| -CO₂Me | Moderate reduction in activity |

| -NH₂ | Not tolerated |

| Size increase in alkoxy | Significant drop in activity |

These findings suggest that electron-withdrawing groups enhance the inhibitory activity while bulky substituents may hinder it, underscoring the importance of precise modifications in drug design .

Case Studies

- Anticancer Activity : A study evaluated various analogs of arylsulfonamides, including those derived from this compound, against colon cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, highlighting their potential as anticancer agents .

- Inhibition Studies : Research demonstrated that this compound could inhibit perforin's lytic action both in vitro and in vivo. This property was assessed using recombinant perforin and natural killer cells, establishing its role as a selective immunosuppressive agent .

- Antifungal Activity : Another study investigated the antifungal properties of sulfonamide derivatives against various Candida species. Results showed that compounds related to this compound had enhanced antifungal activity, particularly against strains like C. krusei and C. tropicalis .

Propiedades

IUPAC Name |

4-fluoro-2-iodobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUNXTJSZNIPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.